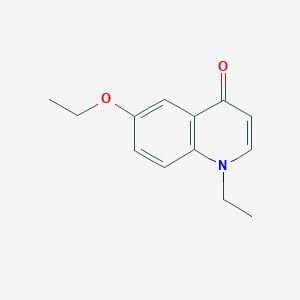

Sch 58053 Benzyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of Cholesterol Absorption

SCH 58053 is a potent inhibitor of cholesterol absorption . It has been shown to reduce cholesterol absorption by 46% in mice fed a low cholesterol rodent diet containing SCH 58053 . This effect is not mediated via changes in the expression of mRNA for ABCA1, ABCG5, or ABCG8 in the enterocyte .

Impact on Fecal Neutral Sterol Excretion

In addition to inhibiting cholesterol absorption, SCH 58053 also increases fecal neutral sterol excretion by 67% . This suggests that it may have potential applications in managing conditions related to cholesterol metabolism .

Effect on Hepatic and Biliary Cholesterol Concentrations

When the dietary cholesterol content was increased, animals given SCH 58053 manifested lower hepatic and biliary cholesterol concentrations than their untreated controls . This indicates that SCH 58053 could be used to control hepatic and biliary cholesterol levels .

Potential Mechanism of Action

The inhibition of cholesterol absorption effected by SCH 58053 may involve disruption of the uptake of luminal sterol across the microvillus membrane . This suggests that SCH 58053 could be used to target specific pathways in cholesterol metabolism .

Transition-Metal-Free Access to Benzyl Ethers

SCH 58053 Benzyl Ether can be accessed via a transition-metal-free and chemical-oxidant-free methodology . This involves the aerobic cross-dehydrogenative coupling of benzylic C (sp3)–H bonds with various alcohols utilizing molecular oxygen as the sole oxidant . This method provides a practical and sustainable pathway to construct benzyl ethers with high chemoselectivity under mild reaction conditions .

Proteomics Research

SCH 58053 Benzyl Ether is also used in proteomics research . Its molecular formula is C33H29ClFNO3 and it has a molecular weight of 542.04 .

Safety and Hazards

Mécanisme D'action

Target of Action

Sch 58053 Benzyl Ether is a potent inhibitor of cholesterol absorption . .

Mode of Action

The exact mechanism of action of Sch 58053 Benzyl Ether is unknown . It has been observed that it significantly reduces cholesterol absorption in mice .

Biochemical Pathways

Sch 58053 Benzyl Ether affects the cholesterol metabolism pathway . Instead, it may disrupt the uptake of luminal sterol across the microvillus membrane .

Result of Action

In mice fed a low cholesterol rodent diet containing Sch 58053 Benzyl Ether, cholesterol absorption was reduced by 46% and fecal neutral sterol excretion was increased by 67% . Biliary lipid composition and bile acid synthesis, pool size, and pool composition were unchanged . When the dietary cholesterol content was increased, those animals given Sch 58053 manifested lower hepatic and biliary cholesterol concentrations than their untreated controls .

Propriétés

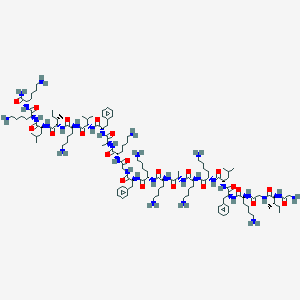

IUPAC Name |

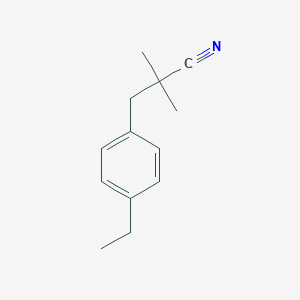

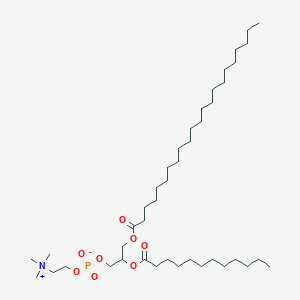

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSNEPSQCDBZPG-WUKUHOFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441290 |

Source

|

| Record name | Sch 58053 Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sch 58053 Benzyl Ether | |

CAS RN |

194367-71-0 |

Source

|

| Record name | Sch 58053 Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)

![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)